molecular formula C14H22N2O5S B4832914 3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide

3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide

Cat. No. B4832914
M. Wt: 330.40 g/mol
InChI Key: GCNFBVYRLKWMBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[(Ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide often involves multiple steps, including the introduction of sulfonyl groups, methoxy functionalities, and the specific benzamide structure. Techniques such as the use of sulfonyl chlorides for sulfonylation, the incorporation of methoxy groups through methylation, and the construction of the benzamide moiety through amide bond formation are common. These methods aim for high yield and purity, considering the stability and reactivity of intermediate compounds (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(Ethylamino)sulfonyl]-4-methoxy-N-(2-methoxy-1-methylethyl)benzamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These analyses provide insights into the compound's conformation, electronic structure, and interactions at the molecular level, which are crucial for understanding its reactivity and biological activity (Demir et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For pharmaceutical compounds, this often involves binding to a specific protein or enzyme. The mechanism of action would be determined through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through a combination of laboratory testing and computational modeling. This can include assessing the compound’s toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound like this could include further studies to fully elucidate its physical and chemical properties, investigations into potential applications (for example, in medicine or materials science), and the development of new synthetic routes or reactions .

properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxy-N-(1-methoxypropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-5-15-22(18,19)13-8-11(6-7-12(13)21-4)14(17)16-10(2)9-20-3/h6-8,10,15H,5,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFBVYRLKWMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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